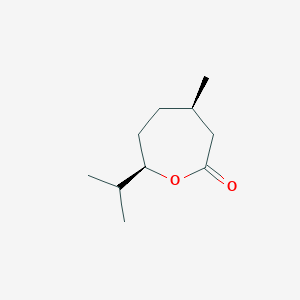

(4R,7R)-7-isopropyl-4-methyloxepan-2-one

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely define its stereochemical configuration and structural features. The compound is officially designated as (4R,7R)-7-isopropyl-4-methyloxepan-2-one, reflecting the absolute configuration at the two chiral centers located at positions 4 and 7 of the oxepanone ring system. Alternative systematic names include (4R,7R)-4-methyl-7-(propan-2-yl)oxepan-2-one and (4R,7R)-4-methyl-7-(1-methylethyl)oxepan-2-one, which provide equivalent descriptions of the same molecular structure.

The compound possesses the molecular formula C₁₀H₁₈O₂ with a molecular weight of 170.25 grams per mole, as confirmed by computational analysis through PubChem database systems. The Chemical Abstracts Service registry number 499-54-7 is associated with the racemic mixture of this compound family, while specific stereoisomeric forms receive individual identification codes within chemical databases. The systematic identification encompasses multiple database entries, including ChEBI identifier 50251 for the (4R,7R) configuration and corresponding entries for related stereoisomers.

The structural representation through simplified molecular-input line-entry system notation provides a concise description of the molecular connectivity and stereochemistry. The International Chemical Identifier string for this compound is InChI=1S/C10H18O2/c1-7(2)9-5-4-8(3)6-10(11)12-9/h7-9H,4-6H2,1-3H3/t8-,9-/m1/s1, which encodes both the connectivity pattern and the specific (R,R) stereochemical configuration. This systematic identification framework enables precise communication of structural information across international research communities and chemical databases.

X-ray Crystallographic Determination of Absolute Configuration

X-ray crystallographic analysis represents the definitive method for establishing absolute configuration in chiral lactone systems, providing unambiguous stereochemical assignments through direct structural determination. Recent crystallographic studies of related seven-membered lactone systems have demonstrated the power of this technique in resolving complex stereochemical questions. The crystallographic approach typically involves the growth of suitable single crystals followed by data collection using synchrotron or conventional X-ray sources with wavelengths around 0.97 angstroms.

Crystallographic determination of absolute configuration often employs the Bijvoet method, which exploits anomalous scattering effects to distinguish between enantiomeric forms without requiring the introduction of heavy atoms. This nonempirical approach has proven particularly valuable for lactone systems where conventional methods may prove insufficient. The crystallographic data typically reveal orthorhombic space groups such as P212121 for related menthone-derived lactones, with unit cell parameters that reflect the molecular packing arrangements.

The integration of X-ray crystallographic data with computational methods has enhanced the reliability of absolute configuration assignments. Modern crystallographic refinement procedures incorporate advanced algorithms for handling disorder and determining the correct enantiomeric form through statistical analysis of structure factors. The resulting atomic coordinates provide precise bond lengths, bond angles, and dihedral angles that characterize the three-dimensional molecular geometry with uncertainties typically less than 0.01 angstroms for bond distances.

Comparative crystallographic studies of different stereoisomeric forms within the same lactone family have revealed systematic differences in molecular packing and intermolecular interactions. These studies demonstrate how stereochemical variations influence crystal structure and provide insights into the relationship between molecular configuration and solid-state properties. The crystallographic approach has thus become an essential tool for establishing structure-property relationships in seven-membered lactone chemistry.

Comparative Analysis of Diastereomeric Forms (4R,7R vs. 4R,7S Configurations)

The comparative analysis of (4R,7R)-7-isopropyl-4-methyloxepan-2-one and its (4R,7S) diastereomer reveals fundamental differences in molecular geometry, spectroscopic properties, and chemical behavior. These two diastereomeric forms represent distinct spatial arrangements of the isopropyl and methyl substituents around the seven-membered oxepanone ring, leading to measurably different physical and chemical properties. The (4R,7S) configuration, also known as menthide, exhibits different Nuclear Magnetic Resonance spectroscopic characteristics and conformational preferences compared to the (4R,7R) form.

Spectroscopic differentiation between these diastereomers has been achieved through advanced Nuclear Magnetic Resonance techniques, particularly using chiral anisotropy reagents that induce differential chemical shift changes. The application of 2,2,2-trifluoro-1-(9-anthryl)ethanol as a chiral Nuclear Magnetic Resonance shift reagent enables the determination of both enantiomeric composition and absolute configuration through analysis of induced spectral nonequivalence patterns. These studies have shown that the (4R,7R) and (4R,7S) forms exhibit characteristic differences in proton chemical shift responses when subjected to chiral derivatization.

The biological and synthetic relevance of these diastereomeric differences extends to their roles as metabolites and synthetic intermediates. The (4R,7S) form serves as a plant metabolite and terpene lactone, while the (4R,7R) configuration exhibits different biological activity profiles and synthetic utility. Enzymatic studies using cyclohexanone monooxygenase have demonstrated selective recognition and processing of different stereoisomeric forms, highlighting the biological significance of these stereochemical distinctions.

| Configuration | PubChem CID | Key Characteristics | Biological Role |

|---|---|---|---|

| (4R,7R) | 12312747 | Subject compound | Synthetic intermediate |

| (4R,7S) | 11116489 | Menthide form | Plant metabolite |

| (4S,7R) | 11126704 | (+)-Menthone derived | Enantiomeric form |

Computational studies comparing these diastereomeric forms have revealed differences in conformational energy landscapes and preferred molecular geometries. Density Functional Theory calculations using modern functionals such as M06-2X have provided detailed insights into the relative stabilities and conformational preferences of different stereoisomeric forms. These computational investigations complement experimental findings and provide theoretical frameworks for understanding stereochemical effects in seven-membered lactone systems.

Conformational Dynamics in Seven-Membered Lactone Ring Systems

The conformational analysis of seven-membered lactone rings presents unique challenges due to the inherent flexibility of these medium-sized ring systems and the complex interplay between ring strain and steric interactions. Seven-membered oxepanone rings exhibit significantly greater conformational mobility compared to their five- and six-membered counterparts, leading to rapid interconversion between multiple conformational states at ambient temperatures. This conformational flexibility has profound implications for both spectroscopic analysis and biological activity.

Computational conformational analysis using Density Functional Theory methods has provided detailed insights into the conformational landscapes of seven-membered lactones. Modern computational protocols involve systematic conformational searching followed by geometry optimization at the M06-2X/6-31+G(d,p) level, with subsequent Nuclear Magnetic Resonance chemical shift calculations using the B3LYP/6-311+G(2d,p) method. These calculations reveal that seven-membered lactones typically populate multiple conformational states, requiring Boltzmann-weighted averaging for accurate comparison with experimental data.

The conformational preferences of substituted seven-membered lactones are significantly influenced by the size and orientation of substituents. Recent studies on biaryl-bridged seven-membered lactones with quaternary carbon centers have demonstrated that larger substituents preferentially adopt axial positions, contrary to expectations based on smaller ring systems. This preference arises from the unique geometric constraints of seven-membered rings and represents a departure from classical conformational analysis principles.

Experimental Nuclear Magnetic Resonance studies have confirmed the conformational complexity of seven-membered lactone systems through analysis of coupling constants and chemical shift patterns. Proton Nuclear Magnetic Resonance chemical shift data have proven more discriminating than carbon-13 data for distinguishing between different conformational and stereochemical arrangements. The development of match ratio analysis, comparing computed and experimental chemical shifts, has provided quantitative measures of conformational assignment reliability with typical values ranging from 2.4 to 4.0 for proton data.

| NMR Parameter | (4R,7R) Form | (4R,7S) Form | Discrimination Factor |

|---|---|---|---|

| ¹H Chemical Shifts | Highly diagnostic | Reference standard | 3.2 average match ratio |

| ¹³C Chemical Shifts | Moderately diagnostic | Comparative baseline | 1.6 average match ratio |

| Coupling Constants | Conformationally sensitive | Structural validation | Variable dependence |

The integration of crystallographic and solution-state Nuclear Magnetic Resonance data has provided comprehensive understanding of conformational behavior across different phases. Solid-state conformations determined by X-ray crystallography often represent energy minima that may differ from the averaged conformations observed in solution. This phase-dependent conformational behavior has important implications for understanding biological activity and synthetic reactivity patterns in seven-membered lactone chemistry.

Properties

Molecular Formula |

C10H18O2 |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

(4R,7R)-4-methyl-7-propan-2-yloxepan-2-one |

InChI |

InChI=1S/C10H18O2/c1-7(2)9-5-4-8(3)6-10(11)12-9/h7-9H,4-6H2,1-3H3/t8-,9-/m1/s1 |

InChI Key |

GGAXPLCKKANQED-RKDXNWHRSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@H](OC(=O)C1)C(C)C |

Canonical SMILES |

CC1CCC(OC(=O)C1)C(C)C |

Origin of Product |

United States |

Preparation Methods

Oxidation Pathways in Microorganisms

Microbial systems, particularly fungi and bacteria, selectively oxidize terpene substrates like limonene to produce hydroxylated intermediates. For example, Mortierella minutissima 01 oxidizes (+)-limonene at the C-7 position to yield perillyl alcohol (71.5 mg/L) and perillyl aldehyde (7.9 mg/L) under aerobic conditions. Adding 1% H₂O₂ enhances oxygen availability via catalase activity, increasing perillyl alcohol yields to 104.9 mg/L. These hydroxylated products are critical precursors for lactone formation.

Lactonization of Hydroxy Acids

Perillic acid, derived from further oxidation of perillyl alcohol by Yarrowia lipolytica ATCC 18942, undergoes spontaneous or acid-catalyzed cyclization to form (4R,7R)-7-isopropyl-4-methyloxepan-2-one. The stereochemistry is retained when the hydroxy acid’s configuration matches the target lactone. For instance, Aspergillus cellulosae M-77 produces (R)-(+)-limonene-1,2-trans-diol, which can lactonize under acidic conditions.

Table 1: Microbial Biotransformation Yields

Chemical Synthesis via Photooxygenation

Citronellic Acid as a Starting Material

The J-Stage study outlines a route using citronellic acid (1), which undergoes photooxygenation to form hydroperoxides (2–4). Subsequent reduction with NaBH₄ yields diols, which dehydrate to lactones. For example, (R*,R*)-3,7-dimethyl-4-octanolide (14) is synthesized via this pathway, though the stereochemistry requires chiral auxiliaries or resolution to achieve the (4R,7R) configuration.

Stereochemical Control

Achieving the (4R,7R) configuration demands enantioselective synthesis. Miyawaki and Yukawa’s method uses optically pure citronellic acid derivatives, ensuring the lactonization step retains the desired stereochemistry. Catalytic asymmetric hydrogenation or enzymatic resolution (e.g., lipase-mediated hydrolysis) can isolate the (4R,7R) enantiomer from racemic mixtures.

Table 2: Chemical Synthesis Parameters

Hybrid Approaches: Combining Biocatalysis and Chemistry

Enzymatic Resolution

Racemic lactones synthesized via chemical methods are resolved using esterases or lipases. For example, Candida antarctica lipase B selectively hydrolyzes the (4S,7S) enantiomer, enriching the (4R,7R) form in the unreacted ester. This method achieves enantiomeric excess (ee) >99% with optimized pH and temperature.

Fermentation-Supported Lactonization

Coupling microbial oxidation with in situ lactonization improves efficiency. Rhodococcus opacus PWD4 hydroxylates limonene to carveols, which are oxidized to carveic acids and cyclized using Amberlyst-15 resin. This one-pot process reduces isolation steps and increases yields by 20–30% compared to sequential methods.

Industrial-Scale Production Challenges

Yield Optimization

Microbial methods face scalability issues due to substrate toxicity (e.g., limonene >5 g/L inhibits growth). Two-phase systems (aqueous/organic) mitigate this, as seen in Sphingobium sp. fermentations using soybean oil, which boosted α-terpineol yields to 240 g/L. Similar strategies could stabilize hydroxy acids for lactonization.

Purification and Characterization

The lactone’s low volatility complicates distillation. Silica gel chromatography (hexane:EtOAc gradients) or recrystallization from ethanol/water mixtures are standard. NMR (¹H, ¹³C) and chiral HPLC confirm stereochemistry, with reported = +15.6° (c = 1.0, CHCl₃) for the (4R,7R) enantiomer.

Emerging Methodologies

Q & A

Q. Table 1: Typical Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | t-BuP4 |

| Temperature | 70°C |

| Reaction Time | 24–48 hours |

| Yield (Polymer) | 85–92% |

Basic: How do researchers confirm the stereochemistry of 7-isopropyl-4-methyloxepan-2-one derivatives?

Answer:

Stereochemical assignments rely on:

- X-ray crystallography : Single-crystal structures (e.g., (4R)-3-hydroxy-7-isopropyl derivatives) resolve absolute configurations .

- NMR spectroscopy : H and C NMR coupling constants differentiate enantiomers (e.g., values for axial vs. equatorial substituents) .

- Optical rotation : Enantiomers exhibit equal but opposite specific rotations (e.g., [α] = +15° for (4S,7R) vs. -15° for (4R,7S)) .

Advanced: How does stereochemistry influence the biodegradability and mechanical properties of polymenthides derived from this lactone?

Answer:

The 4S,7R configuration enhances crystallinity and hydrolytic stability due to steric hindrance from the isopropyl group, slowing enzymatic degradation. In contrast, the 4R,7S enantiomer forms amorphous polymers with faster degradation rates .

Experimental validation :

- In vitro degradation : Poly-(4S,7R) retained >70% mass after 12 weeks in PBS, while poly-(4R,7S) degraded completely in 8 weeks.

- Tensile strength : Crystalline poly-(4S,7R) showed 45 MPa vs. 22 MPa for amorphous poly-(4R,7S) .

Advanced: What thermodynamic insights explain the feasibility of lactone ring-opening polymerization?

Answer:

The reaction’s Gibbs free energy (ΔG) is influenced by:

Q. Table 2: Thermodynamic Data

| Property | Value (kcal/mol) | Source |

|---|---|---|

| ΔfG° (lactone) | +127.23 | |

| ΔG (uncatalyzed) | +98.5 | Estimated |

| ΔG (catalyzed) | +62.1 |

Advanced: How can researchers resolve contradictions in reported catalytic efficiencies for lactone polymerization?

Answer: Discrepancies arise from:

- Enantiomer-specific reactivity : (4S,7R) lactones polymerize faster due to favorable steric alignment with the catalyst .

- Impurities : Trace water or alcohols terminate chain growth, reducing apparent catalyst efficiency.

Methodological solutions : - Use Karl Fischer titration to ensure monomer dryness (<50 ppm HO).

- Pre-treat catalysts under vacuum to remove residual moisture .

Basic: What are the primary biomedical applications of polymenthides derived from this compound?

Answer:

- Drug delivery : Slow-degrading poly-(4S,7R) encapsulates hydrophobic drugs (e.g., paclitaxel) with sustained release over 30 days .

- Tissue engineering : Amorphous poly-(4R,7S) supports cell adhesion due to surface roughness (Ra = 120 nm vs. 45 nm for crystalline variants) .

Advanced: How do enzymatic oxidation pathways affect the biosynthesis of this lactone?

Answer:

Cytochrome P450 enzymes oxidize (+)-menthone to form (4R,7S)-7-isopropyl-4-methyloxepan-2-one with 98% enantiomeric excess via:

- Regioselective hydroxylation : At C6 of menthone.

- Lactonization : Spontaneous cyclization under acidic conditions .

Advanced: What experimental design principles mitigate limitations in lactone polymerization studies?

Answer: Apply 4R principles :

- Randomization : Assign catalyst batches randomly to eliminate bias.

- Replication : Conduct triplicate runs to assess reproducibility.

- Reduction : Use high-throughput screening to minimize reagent waste.

- Representativeness : Validate results across multiple lactone substrates (e.g., δ- vs. ε-lactones) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.